molecular formula C16H12F3N3O B2786779 N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide CAS No. 1396748-70-1

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2786779
CAS No.: 1396748-70-1
M. Wt: 319.287
InChI Key: BARIZSIZXJEKLC-UHFFFAOYSA-N
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Description

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities, and a trifluoromethyl group, which often enhances the metabolic stability and bioavailability of pharmaceutical agents.

Mechanism of Action

Target of Action

The primary targets of the compound “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide” are currently unknown. The compound is a derivative of pyrazolo[1,5-a]pyridine , a class of compounds known for their diverse biological activities.

Mode of Action

Pyrazolo[1,5-a]pyridine derivatives have been reported to exhibit antimicrobial activity . They inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms . The exact interaction of this compound with its targets, leading to these effects, is yet to be elucidated.

Biochemical Pathways

Pyrazolo[1,5-a]pyridine derivatives are synthesized via a [3 + 2]-cycloaddition of N-aminopyridinium ylides . The resulting compounds can affect various biochemical pathways depending on their specific structures and targets.

Result of Action

Some pyrazolo[1,5-a]pyridine derivatives have been reported to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, where N-aminopyridinium ylides react with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is often carried out under mild conditions, utilizing N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and pyrazolo[1,5-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique properties such as enhanced metabolic stability and bioavailability. This makes it a valuable compound in drug development and other applications where stability and efficacy are crucial.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARIZSIZXJEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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